molecular formula C15H10O5 B3328524 Nataloe-emodin CAS No. 478-46-6

Nataloe-emodin

Cat. No.: B3328524
CAS No.: 478-46-6
M. Wt: 270.24 g/mol
InChI Key: WLOSKKPZIOUGFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nataloe-emodin typically involves the hydroxylation of anthraquinone derivatives. The process may include the use of catalysts and specific reaction conditions to ensure the correct placement of hydroxy groups at the desired positions on the anthraquinone core.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as Picramnia sellowii and Picramnia latifolia. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: Nataloe-emodin undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Replacement of hydroxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the desired substituent, often involving acidic or basic catalysts.

Major Products: The major products formed from these reactions include different derivatives of this compound, such as hydroquinones and substituted anthraquinones.

Scientific Research Applications

Nataloe-emodin has a wide range of applications in scientific research:

Mechanism of Action

Nataloe-emodin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Nataloe-emodin is part of the emodin family of anthraquinones, which includes compounds like emodin and aloe-emodin . These compounds share similar structures but differ in their specific substitutions and biological activities. For example:

This compound stands out due to its unique substitution pattern and specific biological effects, making it a valuable compound for further research and application.

Properties

IUPAC Name

1,2,8-trihydroxy-6-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-6-4-8-11(10(17)5-6)15(20)12-7(13(8)18)2-3-9(16)14(12)19/h2-5,16-17,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOSKKPZIOUGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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